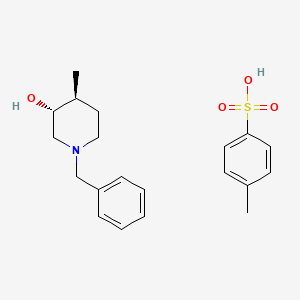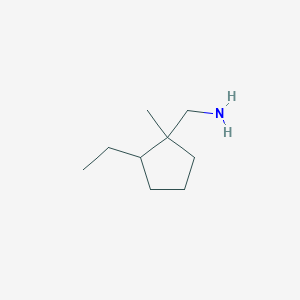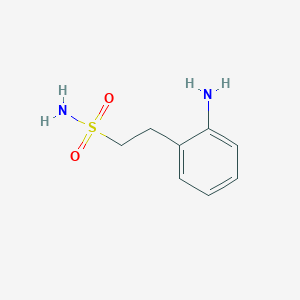
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate is a chemical compound that belongs to the class of piperidines. It is characterized by the presence of a benzyl group, a methyl group, and a piperidin-3-ol moiety. This compound is often used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction.
Addition of the Methyl Group: The methyl group is added through alkylation reactions.
Formation of the 4-methylbenzenesulfonate Salt: The final step involves the reaction of the piperidin-3-ol with 4-methylbenzenesulfonyl chloride under basic conditions to form the 4-methylbenzenesulfonate salt.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors with optimized reaction conditions to ensure high yield and purity. The process involves:
Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.
Purification Steps: The crude product is purified using techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical intermediates and fine chemicals.
Wirkmechanismus
The mechanism of action of Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Receptors: It can bind to specific receptors on the cell surface, triggering a cascade of intracellular events.
Inhibition or Activation of Enzymes: The compound may inhibit or activate certain enzymes, affecting metabolic pathways.
Modulation of Signal Transduction: It can modulate signal transduction pathways, influencing cellular responses.
Vergleich Mit ähnlichen Verbindungen
Rel-(3R,4S)-1-benzyl-4-methylpiperidin-3-ol 4-methylbenzenesulfonate can be compared with other similar compounds, such as:
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol: This compound lacks the 4-methylbenzenesulfonate group, which may affect its solubility and reactivity.
(3R,4S)-1-benzyl-4-methylpiperidin-3-one: The presence of a ketone group instead of an alcohol group can significantly alter its chemical properties and reactivity.
(3R,4S)-1-benzyl-4-methylpiperidin-3-amine: The amine group introduces different reactivity patterns compared to the alcohol group.
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research. Its unique chemical structure and reactivity make it a valuable tool for chemists, biologists, and medical researchers. Further studies are needed to fully explore its potential and uncover new applications.
Eigenschaften
Molekularformel |
C20H27NO4S |
|---|---|
Molekulargewicht |
377.5 g/mol |
IUPAC-Name |
(3R,4S)-1-benzyl-4-methylpiperidin-3-ol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C13H19NO.C7H8O3S/c1-11-7-8-14(10-13(11)15)9-12-5-3-2-4-6-12;1-6-2-4-7(5-3-6)11(8,9)10/h2-6,11,13,15H,7-10H2,1H3;2-5H,1H3,(H,8,9,10)/t11-,13-;/m0./s1 |
InChI-Schlüssel |
IXZHVWWLFJWBQN-JZKFLRDJSA-N |
Isomerische SMILES |
C[C@H]1CCN(C[C@@H]1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
Kanonische SMILES |
CC1CCN(CC1O)CC2=CC=CC=C2.CC1=CC=C(C=C1)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Spiro[3.4]octan-2-amine](/img/structure/B15276584.png)







![3-Bromo-5-fluoro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15276625.png)



